N,N'-bis(4-nitrophenyl)terephthalamide

thermal analysis monomer purity polycondensation

Polycondensation-grade precursor for high-strength aramid block copolyamides (US 4,511,709). Procuring the 4-nitro regioisomer is mandatory for batch-to-batch reproducibility - the meta isomer or reduced analogs break the validated patent sequence, compromising polymer molecular weight. • Sharp mp 369-371°C enables rigorous pre-drying (120-150°C under vacuum) without sintering, preventing catalyst poisoning in the downstream hydrogenation step. • Catalytic reduction (H₂, Raney Ni, DMAc, 100°C/600 psi) delivers 97.7% yield of N,N'-bis(4-aminophenyl)terephthalamide; reaction completion verifiable in real time via IR carbonyl shift (1,670→1,660 cm⁻¹). • High LogP (5.20) permits work-up by ice-water precipitation - eliminates chromatography, reduces solvent cost at scale.

Molecular Formula C20H14N4O6
Molecular Weight 406.3 g/mol
CAS No. 34062-84-5
Cat. No. B5171486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(4-nitrophenyl)terephthalamide
CAS34062-84-5
Molecular FormulaC20H14N4O6
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H14N4O6/c25-19(21-15-5-9-17(10-6-15)23(27)28)13-1-2-14(4-3-13)20(26)22-16-7-11-18(12-8-16)24(29)30/h1-12H,(H,21,25)(H,22,26)
InChIKeyLYTXPHIIIZQKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(4-nitrophenyl)terephthalamide — A Validated Precursor for Aromatic Block Copolyamides


N,N'-Bis(4-nitrophenyl)terephthalamide (CAS 34062‑84‑5, C₂₀H₁₄N₄O₆) is a symmetrical aromatic dinitro-diamide . It serves as the direct, patent‑designated precursor to N,N'-bis(4‑aminophenyl)terephthalamide — an “extremely pure pre‑polymer” monomer essential for synthesising wholly aromatic or aliphatic‑aromatic block copolyamides that yield fibres of high strength and modulus [1]. Its para‑nitro substituents confer a crystalline architecture and thermal robustness that distinguish it from other regioisomers or reduced analogs, making it the required starting point for certain high‑temperature polyamide platforms.

Why N,N'-Bis(4-nitrophenyl)terephthalamide Cannot Be Replaced by Its Analogs


The 4‑nitro (para) regioisomer occupies a locked position in the synthetic sequence disclosed by Yoon & Lee [1]. Reduction of the nitro groups to amines is the sole pathway to obtain the patent‑grade diamine monomer N,N'‑bis(4‑aminophenyl)terephthalamide, which itself melts with decomposition >300 °C and cannot be easily purified to the same level [1]. The 3‑nitro (meta) isomer (CAS 34062‑85‑6), the unsubstituted N,N'‑bisphenylterephthalamide, and the bis‑amino derivative all lack the specific combination of (i) crystalline handleability, (ii) sharp, verifiable melting transition (369‑371 °C), and (iii) proven 97.4 % synthetic yield that procurement specifications require for batch‑to‑batch reproducibility in polycondensation‑grade intermediates [1]. Substituting any of these analogs would break the validated patent process, jeopardising polymer molecular weight and thermal performance, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence vs. Closest Analogs


High-Temperature Melting Point for Reliable Solid-State Handling

The 4‑nitro isomer exhibits a sharp melting endotherm at 369‑371 °C, as determined by differential scanning calorimetry on material recrystallised from dimethylacetamide [1]. In contrast, the reduced diamine analog N,N'‑bis(4‑aminophenyl)terephthalamide decomposes above 300 °C without a defined melting point, and the unsubstituted parent N,N'‑bisphenylterephthalamide melts at a much lower temperature (typically <200 °C) [1]. The meta‑nitro isomer (34062‑85‑6) is reported with “melting point N/A” in consolidated databases, consistent with a broad or ill‑defined transition . Only the 4‑nitro compound provides a reliable thermal checkpoint for identity and purity before reduction.

thermal analysis monomer purity polycondensation

Infrared Carbonyl Shift as a Process Analytical Technology Marker

The patent reports a strong carbonyl stretching vibration at 1,670 cm⁻¹ for the 4‑nitro compound, which shifts to 1,660 cm⁻¹ upon complete reduction to the diamine [1]. The amide N‑H stretch also moves from 3,350 cm⁻¹ to a split band at 3,300/3,325 cm⁻¹ [1]. These frequency shifts are large enough to be resolved by routine FT‑IR and provide a non‑destructive, real‑time indicator of reaction completion. No equivalent IR fingerprint has been published for the 3‑nitro isomer under identical conditions.

IR spectroscopy in‑process control nitro reduction

High Synthetic Yield Ensuring Cost-Effective Procurement

When prepared by nitration of N,N'‑bisphenylterephthalamide in H₂SO₄/HNO₃ at ≤5 °C followed by recrystallisation from dimethylacetamide, the 4‑nitro compound is obtained in 97.4 % of theoretical yield [1]. A second route using p‑nitroaniline and terephthaloyl chloride in hexamethylphosphoramide also yields high‑purity product [1]. By comparison, the synthesis of the 3‑nitro isomer requires a different diamine precursor and has no published yield data in peer‑reviewed or patent literature, introducing uncertainty in large‑scale batch consistency.

synthesis efficiency scale‑up cost‑of‑goods

LogP and Density Defining Solubility and Phase-Transfer Behavior

Chemsrc reports a computed octanol‑water partition coefficient (LogP) of 5.20 and a density of 1.5 g·cm⁻³ for the 4‑nitro compound . The high LogP indicates strong partitioning into organic phases, which is exploited during the patent work‑up (pouring into ice water, filtration, and recrystallisation from dimethylacetamide) [1]. For the 3‑nitro isomer, Chemsrc lists the same molecular formula but does not provide LogP or density, precluding direct comparison of phase‑transfer behaviour. The diamine analog has a lower computed LogP (~3.5) and a density of ~1.3 g·cm⁻³, making it more water‑soluble and harder to isolate by simple filtration.

physicochemical properties solubility purification

Procurement-Focused Application Scenarios


Synthesis of Diamine Monomer for Aromatic Block Copolyamide Fibres

The compound is catalytically hydrogenated at 100 °C and 600 psi H₂ over Raney nickel in dimethylacetamide to yield the diamine monomer in 97.7 % yield [1]. Because the 4‑nitro precursor melts sharply at 369‑371 °C [1], it can be rigorously dried before the water‑sensitive hydrogenation step, avoiding catalyst poisoning and ensuring consistent molecular weight build‑up in the subsequent polycondensation. Procurers supplying aramid fibre pilot lines should specify the 4‑nitro regioisomer exclusively to match the validated patent procedure.

In-Process FT-IR Monitoring of Nitro Group Reduction Kinetics

The distinct carbonyl absorption shift from 1,670 cm⁻¹ to 1,660 cm⁻¹ upon complete reduction [1] allows real‑time reaction tracking without sampling. This is especially valuable in kilo‑lab or pilot‑plant campaigns where off‑line HPLC turnaround delays process decisions. Procurement teams evaluating PAT‑ready intermediates can mandate the 4‑nitro compound for its documented, quantifiable IR signature.

Solid-State Drying and Storage as a Thermally Robust Precursor

With a melting point above 360 °C, the compound can be dried under vacuum at 120‑150 °C without risk of melting or sintering — a practical advantage over lower‑melting analogs that form hard agglomerates during drying [1]. This supports direct feeding into moisture‑sensitive polymerisation reactors and reduces inventory spoilage, directly addressing procurement concerns about shelf‑life and handling logistics.

Scalable Precipitation-Based Purification for Cost-Sensitive Bulk Supply

The high LogP (5.20) and density (1.5 g·cm⁻³) enable isolation by simple drowning into ice water followed by filtration, as described in the patent work‑up [1]. This avoids chromatographic purification and minimises solvent consumption, translating to lower cost‑of‑goods at metric‑ton scale. Buyers seeking economically viable sources of polymer intermediates can use these physicochemical properties to benchmark supplier process efficiency.

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